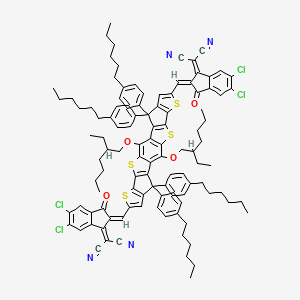

BT-Cic

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BT-Cic is a highly efficient, ultra-narrow bandgap, near-infrared absorbing, non-fullerene acceptor designed for use in high-performance organic photovoltaic devices . This compound has gained significant attention due to its excellent charge mobilities, increased absorption maximum values, and reduced band gaps, making it a promising candidate for organic solar cells .

Vorbereitungsmethoden

The synthesis of BT-Cic involves the use of structural modeling techniques to design efficient organic solar cells. The compound is synthesized through a series of reactions that involve the replacement of end-capped dichlorinated acceptors with 3-thiophen-2-yl-acrylonitrile as the pi-linkers along with varying terminal acceptor moieties . The systematic computational analysis reveals that under the influence of terminal acceptor groups, there is an augmentation in the absorption range and a reduction in the band gap values .

Analyse Chemischer Reaktionen

BT-Cic undergoes various chemical reactions, including oxidation, reduction, and substitution. The electron-withdrawing effect of acceptor moieties is evident from the electronic density distribution on the highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals . Common reagents and conditions used in these reactions include quantum chemical density functional theory and its time-dependent density functional theory . Major products formed from these reactions include novel non-fullerene acceptor molecules with an A-π-D-π-A configuration .

Wissenschaftliche Forschungsanwendungen

BT-Cic has a wide range of scientific research applications, particularly in the field of organic photovoltaics. The compound is used to design efficient organic solar cells due to its excellent charge mobilities, increased absorption maximum values, and reduced band gaps . Additionally, this compound is employed in high-performance organic photovoltaic devices as a non-fullerene acceptor . The compound’s favorable charge transfer characteristics make it a valuable component in the development of renewable energy resources .

Wirkmechanismus

The mechanism of action of BT-Cic involves the efficient transfer of charge carriers due to its low reorganization energies for electron and hole . The compound’s molecular targets include the highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals, which play a crucial role in its photovoltaic properties . The electron-withdrawing effect of acceptor moieties enhances the compound’s charge transfer characteristics, making it an effective component in organic solar cells .

Vergleich Mit ähnlichen Verbindungen

BT-Cic is compared with other similar compounds, such as BT1, BT2, BT3, and BT4, which are also novel non-fullerene acceptor molecules with an A-π-D-π-A configuration . These compounds have a seven fused ring-based benzodithiophene central core and newly substituted peripheral acceptor moieties . The unique attributes of this compound, such as its ultra-narrow bandgap and near-infrared absorbing properties, make it stand out among similar compounds .

Eigenschaften

Molekularformel |

C110H110Cl4N4O4S4 |

|---|---|

Molekulargewicht |

1822.1 g/mol |

IUPAC-Name |

2-[(2Z)-5,6-dichloro-2-[[20-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-2,14-bis(2-ethylhexoxy)-5,5,17,17-tetrakis(4-hexylphenyl)-9,12,21,24-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |

InChI |

InChI=1S/C110H110Cl4N4O4S4/c1-9-17-23-27-33-69-37-45-75(46-38-69)109(76-47-39-70(40-48-76)34-28-24-18-10-2)87-55-79(53-85-93(73(61-115)62-116)81-57-89(111)91(113)59-83(81)99(85)119)123-103(87)107-97(109)95-101(121-65-67(15-7)31-21-13-5)106-96(102(105(95)125-107)122-66-68(16-8)32-22-14-6)98-108(126-106)104-88(56-80(124-104)54-86-94(74(63-117)64-118)82-58-90(112)92(114)60-84(82)100(86)120)110(98,77-49-41-71(42-50-77)35-29-25-19-11-3)78-51-43-72(44-52-78)36-30-26-20-12-4/h37-60,67-68H,9-36,65-66H2,1-8H3/b85-53-,86-54- |

InChI-Schlüssel |

QKGHNUQLBFDZDZ-HCWKZPPBSA-N |

Isomerische SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(C6=C(C7=C(S6)C8=C(C7(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C=C(S8)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C(=C5S4)OCC(CC)CCCC)OCC(CC)CCCC)SC(=C3)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C1=CC=C(C=C1)CCCCCC |

Kanonische SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(C6=C(C7=C(S6)C8=C(C7(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C=C(S8)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C(=C5S4)OCC(CC)CCCC)OCC(CC)CCCC)SC(=C3)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C1=CC=C(C=C1)CCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)

![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)

![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)

![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)